AR-M1896
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJPPMXJCZETOA-ZKEPBWIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H81N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AR-M1896: A Selective Galanin Receptor 2 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AR-M1896, a synthetic peptide analog of galanin, serves as a critical tool in neuroscience research due to its selective agonist activity at the galanin receptor subtype 2 (GalR2). Structurally, this compound is the C-terminally truncated galanin fragment (2-11) amide, with the amino acid sequence Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂.[1] This high selectivity for GalR2 over GalR1 allows for the precise dissection of the physiological roles of GalR2 in various biological processes, including pain modulation, neuroprotection, and seizure activity. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding profile, signaling pathways, and the experimental methodologies used to characterize its function.
I. Ligand Binding and Receptor Selectivity
This compound is a potent and selective agonist for the galanin receptor 2 (GalR2). Its selectivity is a key feature, with a significantly higher affinity for GalR2 compared to the galanin receptor 1 (GalR1). The binding affinities have been quantified through various radioligand and functional assays.
Quantitative Binding Data Summary
| Receptor | Parameter | Value (nM) | Reference Compound(s) |
| GalR2 | IC₅₀ | 1.76 | Galanin |
| GalR1 | IC₅₀ | 879 | Galanin |
| GalR2 | Kᵢ | 88 | - |
| GalR3 | Kᵢ | 271 | - |
Table 1: Binding affinities of this compound for human galanin receptors.[2][3]
The data clearly illustrates the approximately 500-fold greater selectivity of this compound for GalR2 over GalR1.[1] It also exhibits moderate affinity for the GalR3 receptor.[2]
II. Molecular Mechanism of Action and Signaling Pathways
As a G protein-coupled receptor (GPCR) agonist, this compound initiates intracellular signaling cascades upon binding to GalR2. GalR2 is known to couple to Gαq/11 and Gαi/o proteins, leading to the activation of diverse downstream effector systems.
GalR2-Mediated Signaling Cascade
Activation of GalR2 by this compound can trigger the following pathways:
-
Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs).
These signaling events ultimately lead to changes in neuronal excitability and gene expression, underlying the physiological effects of this compound. For instance, in the substantia gelatinosa of the spinal cord, this compound has been shown to decrease membrane excitability. Furthermore, its neuroprotective effects against glutamate (B1630785) toxicity are associated with the counteraction of glutamate-induced c-fos expression and the prevention of cytoskeletal protein disaggregation.
III. Experimental Protocols
The characterization of this compound has been achieved through a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments.
A. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity and selectivity of this compound.
Objective: To determine the IC₅₀ and Kᵢ values of this compound at galanin receptor subtypes.
Materials:
-
Cell lines transfected with human GalR1, GalR2, or GalR3.
-
Radioligand (e.g., [¹²⁵I]-galanin).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Scintillation fluid.
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Data are analyzed using non-linear regression to calculate IC₅₀ values, which can be converted to Kᵢ values using the Cheng-Prusoff equation.
B. In Vivo Pain Models
This compound has been studied in various animal models of pain to elucidate the role of GalR2 in nociception.
Objective: To assess the pro-nociceptive or anti-nociceptive effects of this compound in rodent models of neuropathic or inflammatory pain.
Animal Model:
-
Sprague-Dawley rats or C57BL/6 mice.
-
Induction of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve) or inflammatory pain (e.g., intraplantar injection of complete Freund's adjuvant).
Drug Administration:
-
Intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection of this compound or vehicle.
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.
-
Cold Allodynia: Evaluated by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and observing the duration of licking or flinching.
Procedure:
-
Acclimatize animals to the testing environment.
-
Establish a baseline for pain responses before drug administration.
-
Administer this compound or vehicle.
-
Perform behavioral tests at specified time points after drug administration (e.g., 15, 30, 60, 120 minutes).
-
Record and analyze the data to determine the effect of this compound on pain-related behaviors.
C. In Vitro Electrophysiology
Patch-clamp electrophysiology is used to study the effects of this compound on neuronal excitability.
Objective: To investigate the direct effects of this compound on ion channel activity and membrane potential in individual neurons.
Preparation:
-
Acute brain or spinal cord slices from rodents.
-
Primary neuronal cultures.
Recording:
-
Whole-cell patch-clamp recordings are made from identified neurons.
-
Current-clamp mode is used to measure changes in membrane potential and action potential firing.
-
Voltage-clamp mode is used to isolate and measure specific ionic currents.
Procedure:
-
Prepare acute slices or neuronal cultures.
-
Identify and patch onto a target neuron.
-
Establish a stable whole-cell recording.
-
Record baseline electrical activity.
-
Bath-apply this compound at a known concentration.
-
Record changes in membrane potential, firing frequency, or specific ionic currents in the presence of the drug.
-
Wash out the drug to observe recovery of the baseline activity.
IV. Functional Roles and Therapeutic Potential
The selective activation of GalR2 by this compound has revealed its involvement in a range of physiological and pathophysiological processes:
-
Pain Modulation: In normal animals, intrathecal administration of this compound can induce mechanical and cold allodynia, suggesting a pro-nociceptive role for GalR2 in the spinal cord. However, the role of GalR2 in chronic pain states is more complex and may differ depending on the specific pain model.
-
Neuroprotection: this compound has demonstrated neuroprotective effects against glutamate-induced excitotoxicity in primary hippocampal cell cultures. This suggests a potential therapeutic role in conditions associated with neuronal damage, such as stroke and neurodegenerative diseases.
-
Epilepsy: this compound has been shown to have antiepileptogenic properties, preventing the development of full seizures in kindling models of epilepsy. This highlights the potential of GalR2 agonists as novel anti-seizure medications.
Conclusion
This compound is an invaluable pharmacological tool for investigating the multifaceted roles of the galanin receptor 2. Its high selectivity allows for the precise elucidation of GalR2-mediated signaling and its functional consequences in the central and peripheral nervous systems. The data gathered from studies utilizing this compound have significantly advanced our understanding of the therapeutic potential of targeting GalR2 for the treatment of pain, epilepsy, and neurodegenerative disorders. Further research with this and other selective GalR2 ligands will be crucial for the development of novel therapeutics.
References
The Biological Activity of Gal(2-11)amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, inflammation, and seizure activity. Its effects are mediated through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The development of receptor-subtype-selective ligands is crucial for dissecting the specific roles of these receptors and for their potential as therapeutic targets. Gal(2-11)amide, a truncated analogue of galanin, has emerged as a key pharmacological tool due to its selective agonist activity at the GalR2 receptor. This technical guide provides an in-depth overview of the biological activity of Gal(2-11)amide, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Receptor Binding Profile
Gal(2-11)amide exhibits a distinct binding profile, with a marked preference for the GalR2 receptor subtype. This selectivity makes it an invaluable tool for studying the physiological functions mediated by GalR2. The binding affinities of Gal(2-11)amide for human and rat galanin receptors are summarized in the table below.
| Receptor Subtype | Species | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Reference |
| GalR1 | Human | Radioligand Binding | Gal(2-11)amide | - | 879 | [1] |
| GalR2 | Rat | Radioligand Binding | Gal(2-11)amide | 88 | 1.76 | [2] |
| GalR3 | Rat | Radioligand Binding | Gal(2-11)amide | 271 | - | [1] |
Table 1: Receptor Binding Affinities of Gal(2-11)amide. This table summarizes the equilibrium dissociation constants (Ki) and the half-maximal inhibitory concentrations (IC50) of Gal(2-11)amide for different galanin receptor subtypes.
Functional Activity
As a selective GalR2 agonist, Gal(2-11)amide effectively activates this receptor, initiating downstream intracellular signaling cascades. Its potency in functional assays underscores its utility in probing GalR2-mediated physiological responses.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| GalR2 | Fluorescence Imaging Plate Reader (FLIPR) | EC50 | 9.32 | [1] |
Table 2: Functional Potency of Gal(2-11)amide. This table shows the half-maximal effective concentration (EC50) of Gal(2-11)amide for the GalR2 receptor.
Signaling Pathways
Activation of the GalR2 receptor by Gal(2-11)amide initiates a cascade of intracellular events. GalR2 is known to couple to both Gq/11 and Gi/o G-proteins, leading to the activation of multiple downstream signaling pathways.
GalR2-Mediated Gq/11 Signaling Pathway
Upon agonist binding, GalR2 activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which can activate various calcium-dependent enzymes, including protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). DAG directly activates PKC.
Figure 1: GalR2 Gq/11 Signaling Pathway. Activation of GalR2 by Gal(2-11)amide leads to the Gq/11-mediated release of intracellular calcium and activation of PKC and CaMKII.
GalR2-Mediated Gi/o Signaling Pathway
GalR2 can also couple to the inhibitory Gi/o protein. This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Furthermore, the βγ subunits of the Gi/o protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Figure 2: GalR2 Gi/o Signaling Pathway. GalR2 activation can also lead to the Gi/o-mediated inhibition of adenylyl cyclase and activation of the MAPK cascade.
Experimental Protocols
Synthesis and Purification of Gal(2-11)amide
Gal(2-11)amide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Synthesis and Purification:
Figure 3: Synthesis and Purification Workflow. A general workflow for the solid-phase synthesis and subsequent purification of Gal(2-11)amide.
Detailed Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Leucine) to the deprotected resin. Activate the Fmoc-protected amino acid with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the Gal(2-11) sequence (Leu, Tyr, Gly, Ala, Ser, Asn, Leu, Thr, Trp).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove scavengers and soluble impurities.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization and Lyophilization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). Lyophilize the pure fractions to obtain the final product as a white powder.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Gal(2-11)amide to galanin receptors.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the galanin receptor of interest (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [125I]-galanin), and varying concentrations of unlabeled Gal(2-11)amide (competitor).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Gal(2-11)amide. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Anticonvulsant Activity
The anticonvulsant effects of Gal(2-11)amide can be evaluated in rodent models of seizures.
Example Protocol (6-Hz Seizure Model in Mice):
-
Animal Preparation: Use adult male mice. Administer Gal(2-11)amide or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Seizure Induction: At a predetermined time after drug administration, induce seizures by delivering a 6-Hz electrical stimulus through corneal electrodes.
-
Behavioral Observation: Observe the mice for the presence or absence of a seizure, characterized by behaviors such as stun, forelimb clonus, and twitching of the vibrissae.
-
Data Analysis: Determine the percentage of animals protected from seizures in each treatment group. Calculate the median effective dose (ED50) for the anticonvulsant effect.
In Vivo Assessment of Nociceptive Activity (Formalin Test)
The formalin test is used to assess the effects of Gal(2-11)amide on inflammatory pain.
Protocol Outline:
-
Animal Preparation: Acclimate rats or mice to the testing environment. Administer Gal(2-11)amide or vehicle control.
-
Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one hind paw.
-
Behavioral Scoring: Immediately after the injection, observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
-
Data Analysis: Compare the nociceptive scores between the treated and control groups for both phases of the test to determine the analgesic or pronociceptive effects of Gal(2-11)amide.
Conclusion
Gal(2-11)amide is a potent and selective agonist for the GalR2 receptor. Its well-defined receptor binding profile and functional activity make it an indispensable tool for elucidating the physiological and pathophysiological roles of GalR2. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of Gal(2-11)amide and related compounds, facilitating further research into the therapeutic potential of targeting the galanin system.
References
AR-M1896: A Technical Guide to a Selective Galanin Receptor 2 (GalR2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1896 is a synthetic peptide analog of galanin that exhibits high selectivity as an agonist for the galanin receptor 2 (GalR2). Structurally, it is a C-terminally truncated and N-terminally modified fragment of galanin, specifically Gal(2-11)-NH2. This selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of GalR2, distinguishing its functions from those mediated by GalR1 and GalR3. This in-depth technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, the signaling pathways it activates, and detailed experimental protocols for its characterization.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at human galanin receptor subtypes.
Table 1: Binding Affinity of this compound at Human Galanin Receptors
| Receptor Subtype | Ligand | Assay Type | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| GalR1 | This compound | Radioligand Binding | CHO | [¹²⁵I]pGAL(1-29) | - | 879 | |
| GalR2 | This compound | Radioligand Binding | CHO | [¹²⁵I]pGAL(1-29) | 88 | 1.76 | |
| GalR3 | This compound | Radioligand Binding | CHO | [¹²⁵I]pGAL(1-29) | 271 | - |
Table 2: Functional Potency of this compound at Human Galanin Receptors
| Receptor Subtype | Assay Type | Second Messenger | Cell Line | EC50 (nM) | Reference |
| GalR2 | Calcium Mobilization | Ca²⁺ | Bowes Melanoma | ~10 | |
| GalR2 | Inositol (B14025) Phosphate (B84403) Accumulation | IP₁ | CHO-K1 | ~50 | |
| GalR1 | cAMP Inhibition | cAMP | CHO | >1000 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay
This protocol is adapted from studies determining the binding affinity of galanin analogs.
Objective: To determine the binding affinity (Ki) of this compound for galanin receptor subtypes (GalR1, GalR2, GalR3) expressed in mammalian cells.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human GalR1, GalR2, or GalR3.
-
Radioligand: [¹²⁵I]-porcine Galanin ([¹²⁵I]pGAL(1-29)).
-
Competitor Ligand: this compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvesting equipment.
-
Gamma counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells expressing the respective galanin receptor subtype to ~80-90% confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in duplicate:
-
50 µL of cell membrane preparation.
-
50 µL of [¹²⁵I]pGAL(1-29) at a final concentration of ~0.1 nM.
-
50 µL of binding buffer or increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a gamma counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled galanin, e.g., 1 µM) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This protocol is a general method for measuring Gq-coupled receptor activation.
Objective: To determine the functional potency (EC50) of this compound in stimulating inositol phosphate (IP) accumulation via GalR2.
Materials:
-
Cell Line: CHO-K1 cells stably expressing human GalR2.
-
Labeling Medium: Inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum.
-
[³H]myo-inositol.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Agonist: this compound.
-
Lysis Buffer: 0.1 M Formic acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Seed CHO-K1-GalR2 cells in 24-well plates.
-
When cells reach ~70% confluency, replace the medium with labeling medium containing [³H]myo-inositol (1 µCi/mL) and incubate for 18-24 hours.
-
-
Assay:
-
Wash the cells twice with stimulation buffer.
-
Add 200 µL of stimulation buffer containing increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells.
-
Incubate for 45 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer and add 500 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes.
-
Collect the cell lysates.
-
-
Separation of Inositol Phosphates:
-
Apply the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the this compound concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay
This is a common method for assessing Gq-coupled receptor activation in real-time.
Objective: To measure the ability of this compound to induce intracellular calcium mobilization through GalR2 activation.
Materials:
-
Cell Line: Bowes Melanoma cells endogenously expressing GalR2 or a recombinant cell line (e.g., HEK293) stably expressing human GalR2.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid.
-
Agonist: this compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
-
Dye Loading:
-
Remove the culture medium and add 100 µL of assay buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Automatically inject 50 µL of this compound at various concentrations (prepared in assay buffer) into each well.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF or the ratio of fluorescence at two wavelengths (for Fura-2) against the logarithm of the this compound concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Signaling Pathways and Visualizations
This compound, as a selective GalR2 agonist, activates downstream signaling cascades primarily through Gq/11 and to a lesser extent, Gi/o G-proteins.
GalR2 Signaling Pathways
-
Gq/11 Pathway: Upon this compound binding, GalR2 couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
Gi/o Pathway: GalR2 can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.
Caption: GalR2 signaling pathways activated by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
This diagram outlines the procedure for a fluorescence-based calcium mobilization assay.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
The Role of Galanin Receptor 2 (GalR2) in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and substantial side effects of current treatments. The galanin system, particularly the Galanin Receptor 2 (GalR2), has emerged as a promising area of investigation for novel analgesic strategies. This technical guide provides an in-depth analysis of the role of GalR2 in preclinical neuropathic pain models. It summarizes quantitative data on receptor expression and the effects of pharmacological modulation, details key experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved. The evidence presented herein highlights the dualistic—and sometimes contradictory—role of GalR2, suggesting that its function is highly dependent on anatomical location and the specific pathophysiological context. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of GalR2 as a potential therapeutic target for neuropathic pain.
Introduction to GalR2 and Neuropathic Pain
Neuropathic pain is characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (an exaggerated response to painful stimuli)[1]. The galanin neuropeptide system is widely distributed in the nervous system and is implicated in various physiological processes, including pain modulation[2][3]. Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3[4].
GalR2 is of particular interest in the context of pain. It is expressed in key regions of the pain pathway, such as the dorsal root ganglia (DRG) and the dorsal horn of the spinal cord[3]. Unlike the predominantly inhibitory GalR1 receptor, GalR2 couples to multiple G-proteins (Gq, Go, and Gi), enabling it to initiate diverse and complex intracellular signaling cascades. Following peripheral nerve injury, the expression of galanin and its receptors undergoes significant changes, suggesting a dynamic role in the pathophysiology of neuropathic pain. While some studies point to a pro-nociceptive (pain-promoting) role for GalR2, particularly in the periphery and spinal cord, others suggest an anti-nociceptive (pain-relieving) function, especially in higher brain centers. This guide will dissect the available evidence to clarify these roles.
Quantitative Data on GalR2 in Neuropathic Pain Models
The regulation of GalR2 expression and the effects of its pharmacological manipulation are critical to understanding its function. The following tables summarize key quantitative findings from preclinical studies.
Table 1: GalR2 Expression Changes Following Nerve Injury
| Neuropathic Pain Model | Tissue | Time Point Post-Injury | Change in GalR2 Expression | Reference |
| Median Nerve CCI | Dorsal Root Ganglion (DRG) | 1 Week (Peak) | Increased percentage of GalR2-like immunoreactive (LI) neurons | |
| Sciatic Nerve Axotomy | Dorsal Root Ganglion (DRG) | Not Specified | Small decrease in GalR2 mRNA levels | |
| Sciatic Nerve Pinch Injury | Dorsal Root Ganglion (DRG) | Not Specified | Upregulation | |
| Sciatic Nerve CCI | Nucleus Accumbens (NAc) | 14 and 28 Days | Upregulation |
CCI: Chronic Constriction Injury
Table 2: Effects of GalR2 Modulators on Mechanical Allodynia
| Neuropathic Pain Model | Compound | Compound Type | Administration Route | Key Result | Reference |
| Median Nerve CCI | AR-M1896 | Agonist | Intraplantar | Slightly aggravated mechanical allodynia | |
| Median Nerve CCI | M871 | Antagonist | Intraplantar | Significantly attenuated mechanical allodynia at 60 min post-administration | |
| Sciatic Nerve CCI (Bennett Model) | This compound | Agonist | Intrathecal | No effect on mechanical threshold in allodynic rats | |
| Partial Sciatic Nerve Ligation (PSNL) | NAX 409-9 | Preferring Agonist | Not Specified | Significantly reversed mechanical allodynia (342 ± 98% of predrug threshold) | |
| Sciatic Nerve CCI | M1145 | Agonist | Intra-NAc | Induced dose-dependent increases in paw withdrawal threshold (HWT) |
NAc: Nucleus Accumbens
Detailed Experimental Protocols
Reproducibility in preclinical research is paramount. This section provides detailed methodologies for key experiments cited in the study of GalR2 and neuropathic pain.
Chronic Constriction Injury (CCI) Neuropathic Pain Model
The CCI model, first described by Bennett and Xie, is a widely used method to induce neuropathic pain in rodents by loosely ligating the sciatic nerve.
-
Animal Model: Adult male Sprague-Dawley rats (typically 100-250g) are commonly used.
-
Anesthesia: Animals are anesthetized, for example, with isoflurane (B1672236) or an intraperitoneal injection of sodium pentobarbital (B6593769) (60 mg/kg).
-
Surgical Procedure:
-
A skin incision is made at the mid-thigh level to expose the common sciatic nerve by separating the biceps femoris and gluteus superficialis muscles.
-
Proximal to the nerve's trifurcation, approximately 7-10 mm of the nerve is freed from surrounding connective tissue.
-
Four loose ligatures (e.g., 4-0 chromic gut suture) are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips or sutures.
-
-
Post-Operative Care: Animals are allowed to recover for at least 24 hours before behavioral testing begins. Wound clips are typically removed 7-10 days after surgery. Sham surgeries involve the same procedure but without nerve ligation.
Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus, a key indicator of tactile allodynia.
-
Apparatus: The test can be performed using manual von Frey filaments (a series of calibrated nylon monofilaments) or an electronic von Frey apparatus (e.g., Dynamic Plantar Aesthesiometer).
-
Habituation: Rats are placed in individual transparent boxes on an elevated mesh floor and allowed to habituate for at least 10-15 minutes before testing begins.
-
Procedure (Electronic von Frey):
-
A movable touch-stimulator unit with a filament (e.g., 0.5 mm diameter) is positioned beneath the animal.
-
The filament is applied perpendicularly to the mid-plantar surface of the hind paw, avoiding the footpads.
-
The apparatus applies a linearly increasing force until the rat withdraws its paw. The force at which withdrawal occurs is automatically recorded as the PWT.
-
To ensure reliability, multiple measurements (at least 3) are taken for each paw, with a minimum of 3-5 minutes between stimulations on the same paw. The first measurement may be excluded from analysis.
-
-
Data Interpretation: A significant decrease in the PWT in the injured (ipsilateral) paw compared to the uninjured (contralateral) paw or baseline measurements indicates the presence of mechanical allodynia. Healthy rats typically have a PWT between 60 to 80 grams.
Intrathecal (i.t.) Injections
Direct administration of compounds to the spinal cord is achieved via intrathecal injection, often requiring a chronic catheter.
-
Catheter Implantation:
-
Under deep anesthesia, a sterile polyethylene (B3416737) catheter (e.g., PE-10) is inserted into the subarachnoid space, typically between the L5 and L6 vertebrae, with its tip advanced to the lumbar enlargement.
-
The external part of the catheter can be secured and tunneled subcutaneously to exit at the back of the neck.
-
Animals are allowed to recover for several days (e.g., 7 days) before drug administration.
-
-
Injection Procedure:
-
A small volume (e.g., 10 µL) of the drug solution is injected through the catheter, followed by a flush of sterile saline to ensure complete delivery.
-
The proper location of the catheter can be confirmed by administering a small dose of lidocaine (B1675312) and observing a temporary motor blockade.
-
Signaling Pathways and Experimental Visualizations
Understanding the molecular mechanisms downstream of GalR2 activation is crucial for targeted drug development. The following diagrams, rendered in DOT language, illustrate these pathways and common experimental designs.
GalR2 Signaling Pathways
GalR2 is known for its ability to couple with multiple G-protein families, leading to diverse cellular responses. Activation can trigger both Gq/11 pathways, leading to phospholipase C activation and calcium mobilization, and Gi/o pathways, which can inhibit adenylyl cyclase or activate MAPK signaling.
References
- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the potential of GalR2 as a drug target for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
AR-M1896: A GalR2 Agonist for Neuroprotection Against Glutamate Excitotoxicity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The Galanin Receptor 2 (GalR2) has emerged as a promising therapeutic target for mitigating glutamate-induced neuronal damage. AR-M1896, a selective GalR2 agonist, has demonstrated significant neuroprotective effects in preclinical models of glutamate toxicity. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with the neuroprotective properties of this compound.
Mechanism of Action
This compound exerts its neuroprotective effects by selectively activating GalR2, a G-protein coupled receptor. The primary signaling cascade initiated by this compound binding to GalR2 involves the Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Beyond this canonical pathway, this compound-mediated GalR2 activation has been shown to engage pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways is crucial for inhibiting apoptotic processes and promoting neuronal survival in the face of excitotoxic insults.
Quantitative Data on Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound against glutamate-induced toxicity has been quantified in primary neural hippocampal cells. Key findings from these studies are summarized below. It is important to note that while the dose-dependent effects are reported, the precise quantitative data from the primary literature, "The galanin-R2 agonist this compound reduces glutamate toxicity in primary neural hippocampal cells" by Pirondi et al. (2005), is not fully accessible in the public domain. The tables below are structured to present such data clearly, and the available qualitative and semi-quantitative information has been included.
Table 1: Effect of this compound on Glutamate-Induced Neuronal Apoptosis
| This compound Concentration (nM) | Glutamate (0.5 mM) | Percentage of Apoptotic Nuclei (Hoechst Staining) |
| 0 (Control) | - | Baseline |
| 0 (Glutamate only) | + | Significant increase |
| 0.1 | + | Dose-dependent reduction |
| 1 | + | Dose-dependent reduction |
| 10 | + | Dose-dependent reduction |
| 100 | + | Dose-dependent reduction |
| Note: This table is a representation of the expected data presentation. Specific values are not available from the accessed literature. |
Table 2: Effect of this compound on Glutamate-Induced Cytoskeletal Disruption
| This compound Concentration (nM) | Glutamate (0.5 mM) | β-tubulin Disaggregation | MAP-2 Disaggregation |
| 0 (Control) | - | Normal | Normal |
| 0 (Glutamate only) | + | Severe | Severe |
| 1 | + | Reduced | Reduced |
| 10 | + | Significantly reduced | Significantly reduced |
| Note: This table summarizes the qualitative findings. Quantitative scoring of cytoskeletal integrity would be required for a complete dataset. |
Table 3: Effect of this compound on Glutamate-Induced c-Fos Expression
| This compound Concentration | Glutamate (0.5 mM) | c-fos mRNA Upregulation | c-Fos Protein Upregulation |
| 0 (Control) | - | Baseline | Baseline |
| 0 (Glutamate only) | + | Significant increase | Significant increase |
| 1 nM | + | Counteracted | Not specified |
| 10 nM | + | Counteracted | Counteracted |
| Note: This table reflects the reported counteracting effect of this compound on c-fos expression. Precise fold-change values are not available. |
Signaling Pathways
The neuroprotective signaling cascade initiated by this compound is multifaceted, involving both the canonical Gq/11 pathway and pro-survival kinase pathways.
Experimental Workflow
A typical experimental workflow to assess the neuroprotective effects of this compound against glutamate toxicity in primary hippocampal neurons is outlined below.
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon existing research. While the specific protocols from the foundational study by Pirondi et al. (2005) are not fully available, the following are generalized methods based on standard practices in neuroscience research for the key experiments cited.
Primary Hippocampal Neuron Culture
-
Source: Sprague-Dawley rat embryos (E18-E19).
-
Dissociation: Hippocampi are dissected and dissociated using trypsin and DNase I.
-
Plating: Dissociated cells are plated on poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Medium is partially replaced every 3-4 days. Experiments are typically performed on mature cultures (e.g., 5 days in vitro).
Glutamate Excitotoxicity Induction and this compound Treatment
-
Glutamate Exposure: A stock solution of L-glutamic acid is prepared and diluted in culture medium to a final concentration of 0.5 mM. Neurons are exposed to this solution for a short duration (e.g., 10 minutes) to induce excitotoxicity.
-
This compound Co-treatment: this compound is added to the culture medium simultaneously with the glutamate solution at final concentrations ranging from 0.1 to 100 nM.
Hoechst Staining for Apoptosis Assessment
-
Fixation: After the treatment period (e.g., 24 hours post-glutamate exposure), cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Staining: Cells are washed with PBS and then incubated with Hoechst 33258 or 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope with a DAPI filter set. Apoptotic nuclei are identified by their condensed and fragmented morphology.
Immunocytochemistry for Cytoskeletal Proteins
-
Fixation and Permeabilization: Cells are fixed as described above and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS with 0.1% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against β-tubulin and MAP-2 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Imaging: Images are acquired using a fluorescence or confocal microscope to visualize the integrity of the neuronal cytoskeleton.
c-Fos Expression Analysis
-
For mRNA (qPCR):
-
RNA Extraction: RNA is extracted from cell lysates at various time points (e.g., 30-150 minutes) after glutamate exposure using a commercial kit.
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA using reverse transcriptase.
-
qPCR: Quantitative PCR is performed using primers specific for c-fos and a housekeeping gene for normalization.
-
-
For Protein (Western Blot or Immunocytochemistry):
-
Protein Extraction: For Western blot, total protein is extracted from cell lysates at a later time point (e.g., 24 hours).
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody against c-Fos, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
-
For immunocytochemistry, the protocol is similar to that for cytoskeletal proteins, using a primary antibody against c-Fos.
-
Conclusion
This compound represents a promising neuroprotective agent that mitigates glutamate-induced excitotoxicity through the activation of GalR2 and its downstream signaling pathways. The available data strongly indicate its ability to preserve neuronal integrity and function in the face of excitotoxic insults. Further research, including in vivo studies and the acquisition of more detailed quantitative data, will be crucial for the continued development of this compound as a potential therapeutic for a range of neurological disorders characterized by glutamate excitotoxicity. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the galaninergic system for neuroprotection.
A Technical Guide to Galanin Receptor 2 Signaling Pathways Activated by the Selective Agonist AR-M1896
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a variety of physiological processes, including neurotransmission, hormone secretion, and nociception. Its actions are mediated by three G-protein coupled receptor (GPCR) subtypes: Galanin Receptor 1 (GalR1), Galanin Receptor 2 (GalR2), and Galanin Receptor 3 (GalR3). GalR2 has garnered significant interest as a therapeutic target due to its distinct signaling profile and its involvement in neuroprotection and mood regulation. This technical guide provides an in-depth overview of the signaling pathways activated by the selective GalR2 agonist, AR-M1896.
This compound is a truncated peptide analog of galanin, [Gal(2-11)-NH2], that exhibits high selectivity for GalR2 over GalR1, making it an invaluable pharmacological tool for elucidating the specific functions of this receptor subtype. This document will detail the primary signaling cascades initiated by this compound-GalR2 interaction, present quantitative data on its binding affinity, and provide comprehensive protocols for key experimental assays.
Quantitative Data: Binding Affinity of this compound
The selectivity of this compound for GalR2 is a critical aspect of its utility in research. The following table summarizes the binding affinities of this compound for the different galanin receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Affinity (nM) | Reference |
| GalR2 | This compound | Competition Binding (IC50) | 1.76 | [1] |
| GalR1 | This compound | Competition Binding (IC50) | 879 | [1] |
| GalR2 | This compound | Competition Binding (Ki) | 88 | |
| GalR3 | This compound | Competition Binding (Ki) | 271 |
Core Signaling Pathways Activated by this compound at GalR2
GalR2 is known to couple to multiple G-protein families, leading to the activation of distinct downstream signaling cascades. The primary pathways initiated by this compound binding to GalR2 are the Gq/11 and Gi/o pathways.
Gq/11-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization
The canonical signaling pathway for GalR2 upon agonist binding is through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, modulating cellular activity.
Gi/o-Mediated Pathway: Modulation of Adenylyl Cyclase and ERK1/2 Phosphorylation
In addition to Gq/11 coupling, GalR2 can also signal through the Gi/o family of G-proteins. Activation of Gi/o by this compound leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Furthermore, both the Gβγ subunits released from Gi/o and pathways downstream of Gq/11 and PKC can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 (pERK1/2) can then translocate to the nucleus to regulate gene expression and influence cellular processes such as proliferation, differentiation, and survival.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the signaling pathways activated by this compound. Below are methodologies for key assays.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for GalR2.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human GalR2.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled galanin (e.g., [¹²⁵I]-galanin), and a range of concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled galanin.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GalR2 activation by this compound.
Methodology:
-
Cell Preparation:
-
Seed cells expressing GalR2 into a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM and an anion-transport inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
-
ERK1/2 Phosphorylation Assay (Western Blotting)
This protocol is used to detect the phosphorylation of ERK1/2 in response to GalR2 activation by this compound.
Methodology:
-
Cell Culture and Stimulation:
-
Culture GalR2-expressing cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized pERK1/2 levels against time or agonist concentration.
-
Conclusion
This compound serves as a potent and selective agonist for the Galanin Receptor 2, activating a dual signaling cascade through Gq/11 and Gi/o G-proteins. The Gq/11 pathway leads to the mobilization of intracellular calcium, while the Gi/o pathway modulates adenylyl cyclase activity and promotes the phosphorylation of ERK1/2. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these signaling events and further explore the therapeutic potential of targeting GalR2. A thorough understanding of these pathways is crucial for the development of novel therapeutics aimed at modulating galaninergic systems in various pathological conditions.
References
Understanding the Pronociceptive Effects of AR-M1896 at Low Doses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1896 is a synthetic peptide fragment, galanin (2-11), that acts as a selective agonist for the galanin receptor 2 (GalR2). While the galanin system is known for its complex and often contradictory roles in pain modulation, this compound has been a critical pharmacological tool in dissecting the specific functions of GalR2.[1] Notably, at low concentrations, activation of GalR2 by this compound elicits pronociceptive effects, exacerbating pain responses. This guide provides an in-depth technical overview of the mechanisms, experimental validation, and signaling pathways underlying the pronociceptive actions of low-dose this compound.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its receptor binding affinity and effective doses used in seminal studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Parameter | Value (nM) | Reference |
| GalR2 | IC50 | 1.76 | |
| GalR1 | IC50 | 879 | |
| GalR2 | Ki | 88 | |
| GalR3 | Ki | 271 |
Table 2: Effective Doses of this compound in Pronociceptive Studies
| Administration Route | Dose | Species | Observed Effect | Reference |
| Intrathecal Infusion | 25 ng / 0.5 µl/h (equimolar to galanin) | Rat | Induction of mechanical and cold allodynia | |
| Intraplantar Injection | Not specified, but enhanced capsaicin-induced nociception 1.7-fold | Rat | Enhancement of capsaicin-induced flinching |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pronociceptive effects of this compound are provided below.
Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the mechanical withdrawal threshold in response to a calibrated mechanical stimulus.
Procedure:
-
Place the rat on a wire mesh surface and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw from underneath the mesh.
-
The minimal force that elicits a paw withdrawal reflex is defined as the mechanical withdrawal threshold.
-
A decrease in the withdrawal threshold following this compound administration indicates mechanical allodynia.
Assessment of Cold Allodynia (Acetone Evaporation Test)
Objective: To measure the behavioral response to a non-noxious cooling stimulus.
Procedure:
-
Acclimate the rat in an individual chamber with a wire mesh floor.
-
Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.
-
Observe the animal for withdrawal responses (e.g., flinching, licking) for a defined period (e.g., 30 seconds).
-
The frequency or duration of the withdrawal response is recorded. An increased response after this compound administration indicates cold allodynia.
Capsaicin-Induced Nociception (Flinching Test)
Objective: To assess inflammatory pain and the modulatory effects of this compound.
Procedure:
-
Habituate the rat in a clear observation chamber.
-
Administer this compound via the desired route (e.g., intraplantar).
-
Subsequently, inject a dilute solution of capsaicin (B1668287) (e.g., 1.5 µg) into the plantar surface of the hind paw.
-
Record the number of flinches or the cumulative time spent licking the injected paw over a set period (e.g., 5-10 minutes).
-
An increase in flinching or licking behavior in the this compound pre-treated group compared to control indicates a pronociceptive effect.
Intrathecal Administration
Objective: To deliver this compound directly to the spinal cord.
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
For acute injection, a lumbar puncture is performed between the L4 and L5 vertebrae. For chronic infusion, a catheter is surgically implanted into the intrathecal space.
-
Inject the desired volume of this compound solution (typically 5-10 µl for a bolus injection in rats).
-
Confirm correct placement by observing a tail-flick response.
Visualization of Pathways and Workflows
Signaling Pathway of Pronociceptive GalR2 Activation
At low concentrations, galanin or a GalR2 agonist like this compound induces a pronociceptive effect. This is mediated through the coupling of GalR2 to Gq/11 proteins, which in turn activates the Phospholipase C (PLC) and Protein Kinase C (PKC) pathway, leading to enhanced nociceptor excitability.
Experimental Workflow for Assessing Pronociception
The following diagram illustrates the typical workflow for investigating the pronociceptive effects of this compound in a preclinical model.
References
Methodological & Application
Application Notes and Protocols for AR-M1896 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1896 is a selective peptide agonist for the Galanin Receptor 2 (GalR2), with moderate affinity for the Galanin Receptor 3 (GalR3). It serves as a critical tool for investigating the physiological and pathophysiological roles of GalR2 in various in vivo models. These application notes provide detailed protocols for the in vivo administration of this compound, specifically focusing on its application in a rat model of neuropathic pain. The provided methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing their own in vivo studies with this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from a key in vivo study investigating the effects of intrathecally administered this compound in a rat model of neuropathic pain (Bennett and Xie model).
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in Normal Rats
| Treatment Group | Dose | Mechanical Withdrawal Threshold (g) |
| Vehicle (Control) | N/A | Baseline |
| This compound | Equimolar to 25 ng/0.5 µl/h Galanin | Significant Decrease vs. Vehicle |
Table 2: Effect of Intrathecal this compound on Cold Allodynia in Normal Rats
| Treatment Group | Dose | Cold Score |
| Vehicle (Control) | N/A | Baseline |
| This compound | Equimolar to 25 ng/0.5 µl/h Galanin | Significant Increase vs. Vehicle |
Table 3: Effect of Intrathecal this compound on Mechanical Allodynia in Neuropathic Pain Model Rats (Bennett and Xie)
| Treatment Group | Dose | Change in Mechanical Withdrawal Threshold |
| Vehicle (Control) | N/A | No significant change |
| This compound | High Dose | No significant effect |
Experimental Protocols
Formulation of this compound for Intrathecal Administration
Objective: To prepare a sterile, biocompatible solution of this compound for direct administration into the cerebrospinal fluid.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free water for injection
-
Sterile, 0.9% saline
-
(Optional) 10% Acetic Acid solution (sterile)
-
(Optional) Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile, low-protein binding syringe filters (0.22 µm)
-
Vortex mixer
-
Sonicator
Procedure:
-
Peptide Characterization: Before dissolution, note the net charge of the this compound peptide. As a general guideline, basic peptides (net positive charge) are more soluble in acidic solutions, while acidic peptides (net negative charge) are more soluble in basic solutions. Neutral or hydrophobic peptides may require a small amount of organic solvent.
-
Initial Solubilization Attempt:
-
Aseptically, bring the lyophilized this compound vial to room temperature.
-
Attempt to dissolve a small, test amount of the peptide in sterile, pyrogen-free water. Vortex briefly.
-
-
pH Adjustment (if necessary):
-
If the peptide is not soluble in water, and based on its charge, add a small volume of sterile 10% acetic acid dropwise to the solution to lower the pH. Vortex after each addition.
-
-
Use of Organic Solvent for Hydrophobic Peptides (if necessary):
-
If the peptide is highly hydrophobic and insoluble in aqueous solutions, dissolve it first in a minimal amount of sterile DMSO (e.g., 10-20 µl).
-
Once fully dissolved in DMSO, slowly add sterile 0.9% saline dropwise while vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum, ideally below 1%, to avoid toxicity.
-
-
Final Formulation and Sterilization:
-
Once the peptide is fully dissolved, bring the solution to the final desired volume with sterile 0.9% saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile, low-protein binding microcentrifuge tube.
-
Store the prepared solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Intrathecal Catheter Implantation in Rats
Objective: To surgically implant a catheter into the intrathecal space of a rat for chronic drug administration.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors, retractors)
-
Intrathecal catheter (e.g., PE-10 tubing)
-
Sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the surgical area over the cisterna magna (at the base of the skull). Secure the rat in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision: Make a midline incision over the back of the neck to expose the atlanto-occipital membrane.
-
Catheter Insertion: Carefully make a small incision in the atlanto-occipital membrane. Gently insert the pre-filled (with sterile saline) PE-10 catheter into the intrathecal space and advance it caudally to the desired spinal level (typically the lumbar enlargement for pain studies). A slight tail-flick response may be observed upon correct placement.
-
Securing the Catheter: Suture the catheter to the surrounding musculature to prevent displacement. Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.
-
Closure and Recovery: Close the incision with sutures. Administer post-operative analgesics and allow the rat to recover in a warm, clean cage. Monitor the animal for any signs of neurological deficits. Allow a recovery period of at least 5-7 days before commencing drug administration.
Bennett and Xie Model of Neuropathic Pain
Objective: To induce a state of chronic neuropathic pain in rats through partial ligation of the sciatic nerve.
Materials:
-
Adult male Sprague-Dawley rats
-
Anesthesia
-
Surgical instruments
-
4-0 or 5-0 chromic gut or silk sutures
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the lateral aspect of the thigh of the desired hind limb.
-
Sciatic Nerve Exposure: Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Nerve Ligation: Carefully isolate the sciatic nerve and place four loose ligatures around it with a 1-2 mm spacing between each. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Closure and Recovery: Close the muscle and skin incisions with sutures. Administer post-operative analgesics. The development of neuropathic pain behaviors typically occurs over the following days to weeks.
Assessment of Nociceptive Behavior
Objective: To quantify the development of mechanical and cold allodynia in the rat model.
a) Mechanical Allodynia (von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
The withdrawal threshold is defined as the filament force that elicits a paw withdrawal response in 50% of the applications (as determined by the up-down method).
b) Cold Allodynia (Acetone Test):
-
Place the rat in the testing chamber and allow it to acclimate.
-
Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.
-
Measure the duration of paw withdrawal, licking, or flinching in response to the cooling sensation. An increased duration of response indicates cold allodynia.
Signaling Pathways and Experimental Workflows
Application Notes and Protocols: Intrathecal Administration of AR-M1896 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of AR-M1896, a selective Galanin Receptor 2 (GalR2) agonist, through intrathecal administration in rat models. The protocols and data presented are synthesized from preclinical studies investigating the role of GalR2 in various physiological and pathophysiological processes, including pain modulation and neuroprotection.
Introduction
This compound is a peptide analog, specifically galanin (2-11)-amide, that acts as a selective agonist for the galanin receptor 2 (GalR2).[1][2] It exhibits significantly higher affinity for GalR2 compared to GalR1, making it a valuable tool for elucidating the specific functions of GalR2.[1][2] Studies have shown that intrathecal administration of this compound in rats can induce nociceptive behaviors in naive animals, suggesting a pro-nociceptive role for GalR2 in the spinal cord under normal conditions.[1] Conversely, in in-vitro models, this compound has demonstrated neuroprotective effects against glutamate-induced toxicity. These application notes will detail the protocols for intrathecal administration and summarize the key quantitative findings from relevant studies.
Data Presentation
The following tables summarize the quantitative data associated with the use of this compound in rat models and in-vitro preparations.
Table 1: In Vivo Administration and Effects of Intrathecal this compound in Rats
| Parameter | Value | Rat Model | Effect | Reference |
| Infusion Dose | Equimolar to 25 ng/0.5 µL/h of galanin | Normal Sprague-Dawley | Induces mechanical and cold allodynia | |
| Bolus Injection | Not specified in pain studies | Allodynic Bennett Model | No anti-allodynic effect observed | |
| Behavioral Outcome | Increased cold score | Normal Sprague-Dawley | Pronociceptive effect |
Table 2: In Vitro Concentrations and Effects of this compound
| Concentration | Cell Type/Preparation | Effect | Reference |
| 0.1 - 100 nM | Primary neural hippocampal cells | Antagonized glutamate-induced nuclear alterations in a dose-dependent manner | |
| 1 and 10 nM | Primary neural hippocampal cells | Reduced glutamate-induced morphological alterations and c-Fos expression | |
| 0.5 - 1.0 µM | Substantia gelatinosa neurons (whole-cell recording) | Activated GalR2, decreased membrane excitability |
Table 3: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value | Reference |
| IC₅₀ | GalR2 | 1.76 nM | |
| IC₅₀ | GalR1 | 879 nM | |
| Kᵢ | GalR2 | 88 nM | |
| Kᵢ | GalR3 | 271 nM |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation for Chronic Administration
This protocol is adapted from established methods for chronic intrathecal drug delivery in rats.
Materials:
-
Male Sprague-Dawley rats (200-285 g)
-
Anesthetic (e.g., Isoflurane)
-
Polyurethane catheter
-
PinPort™ access port (Instech)
-
Surgical instruments
-
Antibiotics
-
Saline (0.9%)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the surgical area over the cisterna magna.
-
Make a midline incision to expose the atlanto-occipital membrane.
-
Carefully incise the membrane and insert a polyurethane catheter into the intrathecal space.
-
Advance the catheter caudally to the lumbar level.
-
Exteriorize the distal end of the catheter and connect it to a PinPort™ access port, which is secured subcutaneously.
-
Close the incision with sutures.
-
Administer a standard protocol of post-operative antibiotics and analgesics.
-
Check catheter patency weekly by injecting 0.02 mL of saline. Patency can be maintained for up to 14 weeks.
Protocol 2: Intrathecal Administration of this compound for Nociceptive Testing
This protocol is based on studies investigating the pronociceptive effects of this compound.
Materials:
-
Catheterized rats (as per Protocol 1)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Infusion pump
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, cold plate for thermal allodynia)
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration. For infusion, a dose equimolar to 25 ng/0.5 µL/h of galanin was used in published studies.
-
Acclimatization: Acclimate the rats to the testing environment and equipment before drug administration.
-
Baseline Measurement: Establish baseline nociceptive thresholds for mechanical and thermal stimuli.
-
Administration: Connect the infusion pump to the rat's PinPort™ and administer this compound intrathecally at the predetermined rate.
-
Behavioral Testing: At specified time points during and after the infusion, re-assess the nociceptive thresholds.
-
Data Analysis: Compare the post-administration thresholds to the baseline measurements to determine the effect of this compound.
Protocol 3: Direct Intrathecal Injection
For studies requiring less frequent dosing, a direct injection can be performed.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., Isoflurane)
-
30G hypodermic needle or 25G spinal needle
-
Surgical instruments
Procedure:
-
Anesthetize the rat.
-
Shave and sterilize the skin over the lumbar region.
-
Position the rat to flex the spine, widening the intervertebral spaces.
-
Make a small skin incision to visualize the vertebrae. The L5-L6 intervertebral space is a common target.
-
Carefully insert the needle into the intrathecal space until cerebrospinal fluid (CSF) is observed in the hub of the needle.
-
Slowly inject the desired volume of this compound solution.
-
Withdraw the needle and close the skin incision with sutures.
Visualizations
GalR2 Signaling Pathway
Galanin receptors, including GalR2, are G protein-coupled receptors. Upon activation by an agonist like this compound, GalR2 can couple to G proteins, initiating downstream signaling cascades. In the context of inflammatory pain in the nucleus accumbens, GalR2 activation has been shown to involve Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII). The following diagram illustrates a putative signaling pathway for this compound action at the GalR2 receptor.
Caption: Putative signaling pathway of this compound via the GalR2 receptor.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the effects of intrathecally administered this compound in a rat pain model.
Caption: Workflow for in vivo studies of intrathecal this compound in rats.
References
Preparing AR-M1896 Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1896 is a selective peptide agonist for the galanin receptor 2 (GALR2), with moderate affinity for the galanin receptor 3 (GALR3).[1] It is a valuable tool for investigating the physiological and pathological roles of GALR2 in various cellular processes, including neuroprotection, pain perception, and mood regulation.[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring accurate and reproducible results.
Physicochemical Properties and Receptor Affinity of this compound
A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its properties and receptor binding characteristics.
| Parameter | Value | Receptor/Condition | Reference |
| Molecular Weight | 1136.31 g/mol | N/A | [1] |
| Formula | C₅₄H₈₁N₁₃O₁₄ | N/A | [1] |
| IC₅₀ | 1.76 nM | GALR2 | |
| IC₅₀ | 879 nM | GALR1 | |
| Kᵢ | 88 nM | GALR2 | |
| Kᵢ | 271 nM | GALR3 | |
| Effective Concentration | 0.1 - 100 nM | Neuroprotection against glutamate (B1630785) toxicity in primary hippocampal neurons | |
| Effective Concentration | 1 and 10 nM | Antagonism of β-amyloid toxicity in SN56 cholinergic cell line |
Signaling Pathway of this compound via GALR2
Activation of GALR2 by this compound predominantly initiates signaling through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream effects include the activation of the mitogen-activated protein kinase (MAPK) pathway. GALR2 can also couple to Gi/o and G12/13 proteins, though the Gq/11 pathway is considered its primary signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Initial Dissolution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution in DMSO: Based on the molecular weight (1136.31 g/mol ), calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 1 mM or 10 mM). It is recommended to first dissolve the peptide in a small volume of pure DMSO. For example, to make a 1 mM stock solution, dissolve 1.14 mg of this compound in 1 mL of DMSO.
-
Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Solvent Choice: While some sources may mention solubility in formic acid, this is not suitable for cell culture experiments due to its toxicity. DMSO is a widely accepted solvent for dissolving peptides for in vitro studies. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of Working Solutions and Cell Treatment
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 1 mM stock solution 1:100 in medium to create a 10 µM intermediate solution. This helps to minimize pipetting errors and reduces the final DMSO concentration.
-
Final Working Solution: Prepare the final working concentrations by further diluting the intermediate solution into the appropriate volume of pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 nM in 10 mL of medium, add 10 µL of the 10 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the peptide.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design.
Experimental Workflow: Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound against an excitotoxic insult, such as glutamate, in a neuronal cell culture model.
References
Application Notes and Protocols: Effective Concentrations of AR-M1896 for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1896 is a selective peptide agonist for the Galanin Receptor 2 (GalR2), a G-protein coupled receptor implicated in various physiological processes, including neuroprotection. Activation of GalR2 by agonists like this compound has been shown to mitigate neuronal damage in response to excitotoxic insults, such as those induced by excessive glutamate (B1630785), and other neurotoxic stimuli. These application notes provide a summary of effective concentrations of this compound and detailed protocols for in vitro neuroprotection assays.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound in neuroprotection assays based on published scientific literature. The primary model discussed is glutamate-induced excitotoxicity in primary hippocampal neurons.
| Experimental Model | Assay Type | Neurotoxic Insult | This compound Concentration | Observed Neuroprotective Effect |
| Primary Rat Hippocampal Neurons | Hoechst 33258 Staining (Apoptosis) | 0.5 mM Glutamate | 0.1 - 100 nM | Dose-dependent reduction in nuclear alterations and apoptosis.[1] |
| Primary Rat Hippocampal Neurons | Immunofluorescence (β-tubulin, MAP-2) | 0.5 mM Glutamate | 1 nM and 10 nM | Reduction in glutamate-induced disaggregation of cytoskeletal proteins.[1] |
| Primary Rat Cholinergic Basal Forebrain Neuron Cultures | Not Specified | Amyloid-β (Aβ) | Not specified, but mimicked the protective effect of galanin. | Protection against Aβ-induced neurotoxicity. |
| Primary Mouse and Rat Hippocampal Cultures | Not Specified | Staurosporine | Not specified, but demonstrated protective effects. | Protection against staurosporine-induced cell death. |
Signaling Pathways
Activation of GalR2 by this compound initiates intracellular signaling cascades that are crucial for its neuroprotective effects. The primary pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways promote cell survival and inhibit apoptosis.
Caption: GalR2 signaling cascade initiated by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro neuroprotection assays to determine the efficacy of this compound.
Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Hippocampal Neurons
This protocol outlines the induction of neurotoxicity using glutamate and the assessment of the neuroprotective effects of this compound.
References
Application Notes and Protocols for AR-M1896 in Primary Neural Hippocampal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
AR-M1896, also known as Galanin (2-11), is a selective agonist for the Galanin Receptor 2 (GalR2) with a 500-fold selectivity over Galanin Receptor 1 (GalR1)[1][2]. This neuropeptide fragment has demonstrated significant neuroprotective properties in primary neural hippocampal cell cultures, making it a valuable tool for studying neurodegenerative diseases and excitotoxicity. This document provides detailed application notes and experimental protocols for utilizing this compound in this in vitro model system.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of GalR2. This activation triggers downstream signaling cascades that interfere with apoptotic and excitotoxic pathways. Key signaling pathways implicated in the neuroprotective action of this compound include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways[1][3]. Activation of these pathways helps to mitigate neuronal damage induced by insults such as glutamate (B1630785) toxicity, staurosporine-induced apoptosis, and amyloid-β (Aβ) toxicity[4].
Data Presentation
Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Toxicity
| This compound Concentration | Outcome Measure | Effect | Reference |
| 1 nM | Morphological Alterations (β-tubulin and MAP-2 disaggregation) | Reduction in glutamate-induced alterations | |
| 10 nM | Morphological Alterations (β-tubulin and MAP-2 disaggregation) | Reduction in glutamate-induced alterations | |
| 0.1 - 100 nM | Nuclear Alterations (Hoechst 33258 staining) | Dose-dependent antagonism of glutamate-induced nuclear alterations | |
| 1 and 10 nM | c-fos mRNA and c-Fos Protein Upregulation | Counteracted glutamate-induced upregulation |
Table 2: Neuroprotective Effects of this compound against Staurosporine-Induced Apoptosis
| This compound Concentration | Cell Type | Outcome Measure | Effect | Reference |
| 100 nM | Organotypic Hippocampal Cultures | Staurosporine-induced cell death | As effective as full-length galanin in reducing cell death | |
| Indicated Concentrations | Dispersed Primary Hippocampal Neurons | Staurosporine-induced cell death | Significant reduction in cell death |
Table 3: Neuroprotective Effects of this compound (Gal2-11) against Amyloid-β (Aβ) Toxicity
| This compound (Gal2-11) Concentration | Cell Type | Outcome Measure | Effect | Reference |
| 100 nM | Dispersed Hippocampal Neurons | Cell death induced by 250 nM fAβ₁₋₄₂ | 51% to 84% neuroprotection |
Signaling Pathways
Activation of GalR2 by this compound initiates intracellular signaling cascades crucial for its neuroprotective effects. The diagram below illustrates the proposed signaling pathway.
Caption: this compound signaling pathway in hippocampal neurons.
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol is adapted from standard procedures for establishing primary neuronal cultures.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Culture maintenance medium (e.g., serum-free Neurobasal medium with B27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Isolate hippocampi from E18 embryos under sterile conditions.
-
Transfer the dissected hippocampi into a dissociation medium.
-
Mechanically and enzymatically dissociate the tissue using papain or trypsin according to the manufacturer's instructions.
-
Neutralize the enzyme and gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated culture vessels at a desired density in plating medium.
-
After 24 hours, replace the plating medium with culture maintenance medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 3-4 days. Cultures are typically ready for experimental use after 5-7 days in vitro (DIV).
Protocol 2: Assessment of Neuroprotection against Glutamate Excitotoxicity
Materials:
-
Primary hippocampal cultures (5-7 DIV)
-
This compound stock solution
-
Glutamate stock solution
-
Culture medium
-
Reagents for cell viability/toxicity assessment (e.g., LDH assay kit, Hoechst 33258 stain, antibodies for immunocytochemistry)
Procedure:
-
Pre-treat the primary hippocampal cultures with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified duration (e.g., 30 minutes) prior to glutamate exposure.
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 0.5 mM for 10 minutes.
-
Remove the glutamate-containing medium and replace it with fresh culture medium containing the respective concentrations of this compound.
-
Incubate the cultures for a desired period (e.g., 24 hours).
-
Assess neuronal viability and morphology using methods such as:
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell death.
-
Hoechst 33258 Staining: To visualize nuclear morphology and identify apoptotic nuclei.
-
Immunocytochemistry: Using antibodies against neuronal markers like β-tubulin and MAP-2 to assess cytoskeletal integrity.
-
Experimental Workflow for Neuroprotection Assay
Caption: General workflow for assessing this compound neuroprotection.
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
Materials:
-
Primary hippocampal cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary hippocampal cultures with this compound (e.g., 1 µM) for various time points (e.g., 2, 5, 15, 30 minutes).
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each sample using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Conclusion
This compound is a potent and selective GalR2 agonist that provides robust neuroprotection in primary hippocampal neuron cultures against a variety of insults. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of neuroprotection and associated signaling pathways. Careful adherence to these protocols will enable the generation of reliable and reproducible data for advancing our understanding of GalR2-mediated neuroprotective mechanisms.
References
- 1. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The galanin-R2 agonist this compound reduces glutamate toxicity in primary neural hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response of AR-M1896 in Glutamate-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-induced excitotoxicity is a primary mechanism implicated in neuronal cell death associated with a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The overactivation of glutamate (B1630785) receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis or necrosis.[1][2][3] AR-M1896, a selective agonist for the galanin receptor 2 (GalR2), has emerged as a promising neuroprotective agent.[4][5] Galanin is a neuropeptide with known anticonvulsant and neurotrophic properties. Studies have indicated that activation of GalR2 by agonists like this compound can mitigate the detrimental effects of glutamate excitotoxicity.
These application notes provide a comprehensive overview of the dose-response relationship of this compound in preventing glutamate-induced cell death, detailed experimental protocols for assessing its neuroprotective effects, and a visualization of the underlying signaling pathways.
Data Presentation
The neuroprotective effect of this compound against glutamate-induced cytotoxicity is dose-dependent. The following tables summarize the quantitative data from studies investigating the efficacy of this compound in primary neural hippocampal cells.
Table 1: Dose-Dependent Effect of this compound on Glutamate-Induced Nuclear Alterations
| This compound Concentration (nM) | Observation | Reference |
| 0.1 - 100 | Dose-dependent antagonism of massive nuclear alterations (observed via Hoechst 33258 staining) 24 hours after glutamate exposure. |
Table 2: Effect of this compound on Glutamate-Induced Morphological Alterations
| This compound Concentration (nM) | Observation | Reference |
| 1 | Reduction in morphological alterations, including disaggregation of β-tubulin and MAP-2, loss of neurites, and cell shrinkage. | |
| 10 | Reduction in morphological alterations, including disaggregation of β-tubulin and MAP-2, loss of neurites, and cell shrinkage. |
Signaling Pathway
The neuroprotective action of this compound is initiated by its binding to the Galanin Receptor 2 (GalR2), a G-protein coupled receptor. This activation triggers downstream intracellular signaling cascades, primarily involving the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Both Akt and ERK are crucial kinases that promote cell survival and inhibit apoptosis.
Experimental Protocols
This section provides a detailed protocol for determining the dose-response curve of this compound in protecting primary neurons from glutamate-induced cell death.
Protocol 1: Assessment of this compound Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
1. Objective: To quantify the dose-dependent neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neuron cultures.
2. Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
This compound (stock solution in sterile water or DMSO)
-
L-glutamic acid (stock solution in sterile water)
-
Hoechst 33342 stain
-
Propidium Iodide (PI) stain
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or high-content imaging system
3. Experimental Workflow:
4. Detailed Procedure:
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains and plate them on poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified incubator with 5% CO2.
-
Allow the neurons to mature for 7-10 days in vitro (DIV) before treatment.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control group (medium with the same concentration of the solvent used for the this compound stock).
-
Carefully remove half of the culture medium from each well and replace it with the medium containing the respective this compound concentration or vehicle.
-
Incubate the cells for 24 hours.
-
-
Glutamate-Induced Excitotoxicity:
-
Prepare a working solution of L-glutamic acid in culture medium. The final concentration to be used should be determined empirically for the specific cell type, but a common starting point is 100 µM.
-
After the 24-hour pre-treatment with this compound, expose the neurons to the glutamate-containing medium for a short duration, typically 10-30 minutes.
-
Include a negative control group that is not exposed to glutamate.
-
-
Wash and Recovery:
-
After glutamate exposure, gently wash the cells twice with pre-warmed, glutamate-free culture medium.
-
Replace the medium with fresh, pre-warmed culture medium (without this compound or glutamate).
-
Return the plates to the incubator and incubate for 24 hours to allow for the progression of cell death.
-
-
Cell Viability Assessment (Hoechst 33342 and Propidium Iodide Staining):
-
Prepare a staining solution containing Hoechst 33342 (to stain the nuclei of all cells) and Propidium Iodide (to stain the nuclei of dead cells with compromised membranes) in PBS.
-
Remove the culture medium and gently wash the cells with PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Optionally, cells can be fixed with 4% paraformaldehyde before or after staining, depending on the imaging setup.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained cells using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for Hoechst 33342 (blue) and Propidium Iodide (red).
-
Quantify the number of total cells (blue nuclei) and dead cells (red nuclei) in multiple fields per well.
-
Calculate the percentage of cell death for each condition: (Number of PI-positive cells / Number of Hoechst-positive cells) x 100.
-
Plot the percentage of cell death against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that provides 50% of its maximal protective effect.
-
Conclusion
This compound demonstrates a clear dose-dependent neuroprotective effect against glutamate-induced cell death. The activation of the GalR2 receptor and the subsequent engagement of the PI3K/Akt and MAPK/ERK survival pathways provide a strong mechanistic basis for its therapeutic potential. The provided protocols offer a robust framework for researchers to further investigate the neuroprotective properties of this compound and other GalR2 agonists in various models of neuronal injury. These studies are crucial for the development of novel therapeutic strategies for a range of devastating neurological disorders.
References
- 1. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate triggers cell death specifically in mature central neurons through a necrotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Excitotoxicity Mediates Neuronal Apoptosis After Hypothermic Circulatory Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The galanin-R2 agonist this compound reduces glutamate toxicity in primary neural hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. linkpeptide.com [linkpeptide.com]
Troubleshooting & Optimization
Technical Support Center: AR-M1896 and Galanin Receptors
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AR-M1896, a known GalR2 agonist, on the GalR3 receptor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also known as galanin (2-11), is a selective agonist for the galanin receptor 2 (GalR2).[1][2][3] It is a synthetic peptide that has been widely used to investigate the physiological and pathological roles of GalR2.[2]
Q2: Does this compound have off-target effects on other galanin receptors?
Yes, while this compound is selective for GalR2, it has been shown to exhibit moderate affinity for the galanin receptor 3 (GalR3).[3] Its affinity for GalR1 is significantly lower. Researchers should be aware of this potential for off-target binding, especially at higher concentrations of the compound.
Q3: What are the known signaling pathways for GalR2 and GalR3?
The galanin receptors couple to different G proteins and activate distinct downstream signaling pathways. GalR2 primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) triphosphate (IP3) and intracellular calcium levels. In contrast, GalR3, similar to GalR1, mainly couples to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q4: How can I experimentally determine if this compound is interacting with GalR3 in my system?
To investigate the potential off-target effects of this compound on GalR3, you can perform a combination of binding and functional assays. A radioligand binding assay can determine the affinity of this compound for GalR3, while a functional assay, such as a cAMP assay, can measure the downstream signaling effects of this interaction.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the three galanin receptor subtypes.
| Receptor | Ligand | Assay Type | Affinity (nM) | Reference |
| GalR1 | This compound | IC50 | 879 | |
| GalR2 | This compound | IC50 | 1.76 | |
| GalR2 | This compound | Ki | 88 | |
| GalR3 | This compound | Ki | 271 |
Experimental Protocols
Radioligand Binding Assay for GalR3
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for GalR3.
Materials:
-
Cell membranes prepared from a cell line stably expressing human GalR3.
-
Radiolabeled galanin (e.g., [125I]-galanin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [125I]-galanin to each well.
-
Add the GalR3-expressing cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
To determine non-specific binding, include control wells containing a high concentration of unlabeled galanin.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using a non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value.
cAMP Functional Assay for GalR3
This protocol describes a method to assess the functional activity of this compound at the Gi/o-coupled GalR3 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
A cell line stably co-expressing human GalR3 and a cAMP biosensor (e.g., using GloSensor™ technology).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Luminometer.
Procedure:
-
Seed the GalR3-expressing cells in a 96-well plate and incubate overnight.
-
Equilibrate the cells with the cAMP biosensor reagent according to the manufacturer's instructions.
-
Add increasing concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Measure the luminescence signal using a luminometer. A decrease in the forskolin-stimulated signal in the presence of this compound indicates Gi/o-coupled receptor activation.
-
Calculate the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.
Troubleshooting Guides
Issue: High non-specific binding in the radioligand binding assay.
-
Possible Cause 1: Inadequate blocking of non-specific sites.
-
Solution: Increase the concentration of BSA or use a different blocking agent in the binding buffer.
-
-
Possible Cause 2: Radioligand sticking to the filters or plate.
-
Solution: Pre-soak the filters in a solution of polyethyleneimine (PEI) to reduce non-specific binding.
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the volume and/or number of washes with ice-cold wash buffer.
-
Issue: No observable functional response in the cAMP assay.
-
Possible Cause 1: Low receptor expression or poor cell health.
-
Solution: Verify the expression of GalR3 in your cell line using a method like Western blot or qPCR. Ensure cells are healthy and not overgrown.
-
-
Possible Cause 2: Inactive compound.
-
Solution: Confirm the integrity and concentration of your this compound stock solution.
-
-
Possible Cause 3: Insufficient stimulation with forskolin.
-
Solution: Optimize the concentration of forskolin to achieve a robust and reproducible cAMP signal.
-
Visualizations
References
Best practices for storing and handling AR-M1896
Welcome to the technical support center for AR-M1896, a potent and selective inhibitor of the novel kinase XYZ. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound is shipped at ambient temperature and is stable for the duration of shipping.[1] For long-term storage, the lyophilized powder should be stored at -20°C for up to 3 years.[2][3] The product should be protected from light and moisture.[4]
Q2: What is the best way to reconstitute lyophilized this compound?
A2: To reconstitute, first allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). For detailed steps, please refer to the Experimental Protocols section.
Q3: How should I store the reconstituted stock solution?
A3: Once reconstituted in DMSO, the stock solution should be aliquoted into small, ready-to-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.
Q4: Can I prepare a sterile solution of this compound?
A4: Yes, to prepare a sterile solution, we recommend filtering your prepared stock solution through a 0.2 μm microfilter. It is also crucial to work in a sterile environment, such as a laminar flow hood, and use sterile techniques to prevent contamination.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is essential to run a solvent-only control to account for any effects of the DMSO on your experimental results.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month (-20°C) or 6 months (-80°C) | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (in Media) | 2-8°C | Use immediately | Prepare fresh for each experiment. |
Table 2: Solubility of this compound
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | Slightly Soluble | Not recommended for primary stock. |
| Water | Insoluble | Do not use water as a primary solvent. |
| Cell Culture Media | < 100 µM | Dependent on media composition and serum percentage. |
Troubleshooting Guides
Issue 1: Precipitate forms when diluting the DMSO stock solution into aqueous media.
-
Possible Cause: The inhibitor has low solubility in aqueous solutions and is "crashing out."
-
Suggested Solution:
-
Ensure the final concentration of this compound in your media is within its solubility limit.
-
Perform serial dilutions in DMSO first before the final dilution into your aqueous buffer or media.
-
Slowly add the stock solution to the media while gently vortexing to facilitate mixing.
-
Consider a final DMSO concentration that is sufficient to maintain solubility but remains non-toxic to your cells.
-
Issue 2: High levels of cell death are observed in treated wells, including at low concentrations.
-
Possible Cause 1: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line.
-
Suggested Solution: Perform a dose-response curve with the solvent alone to determine the toxic threshold for your cells. Ensure the final solvent concentration in all experimental wells is below this level (typically <0.5%).
-
Possible Cause 2: Off-Target Effects. At high concentrations, the inhibitor may bind to other cellular targets, causing unintended toxicity.
-
Suggested Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration. It is recommended to use the lowest concentration that achieves the desired biological effect.
-
Possible Cause 3: Compound Degradation. The inhibitor may have degraded due to improper storage or handling.
-
Suggested Solution: Prepare a fresh stock solution from lyophilized powder. Always use aliquots that have not been subjected to multiple freeze-thaw cycles.
Issue 3: Inconsistent or no inhibitory effect observed.
-
Possible Cause 1: Incomplete Solubilization. The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations.
-
Suggested Solution: Ensure the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may aid dissolution. Visually inspect the solution for any particulates before use.
-
Possible Cause 2: Inhibitor Instability in Media. The compound may be unstable in the cell culture medium at 37°C.
-
Suggested Solution: Perform a stability test of this compound in your specific cell culture medium over the time course of your experiment.
-
Possible Cause 3: Incorrect Timing of Treatment. The timing of inhibitor addition may not be optimal for the biological process being studied.
-
Suggested Solution: Review literature for the kinetics of the XYZ signaling pathway. Consider a time-course experiment to determine the optimal treatment duration.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a 10 mM Stock Solution
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature in a desiccator. This prevents moisture from condensing inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Under sterile conditions, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 450.5 g/mol ), add 222 µL of DMSO.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, sterile tubes. Store these aliquots at -20°C or -80°C.
Protocol 2: Western Blot Analysis of XYZ Pathway Inhibition
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Prepare fresh dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired treatment duration (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the phosphorylated form of a known XYZ substrate (p-Substrate). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against the total Substrate or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of XYZ Kinase.
Caption: Experimental workflow for analyzing XYZ pathway inhibition by this compound.
References
Validation & Comparative
A Comparative Analysis of GalR2 Selective Agonists in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The galanin receptor 2 (GalR2) has emerged as a promising therapeutic target for neurodegenerative diseases and acute neuronal injury. Activation of GalR2 has been demonstrated to confer significant neuroprotective effects. This guide provides a comparative overview of two prominent GalR2 selective agonists, AR-M1896 and M1145, summarizing their performance based on available experimental data. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and drug development efforts.
Comparative Performance of GalR2 Agonists
The following table summarizes the neuroprotective effects and characteristics of this compound and M1145 based on published studies.
| Feature | This compound (Gal(2-11)) | M1145 |
| Selectivity | ~500-fold higher for GalR2 over GalR1. Also shows affinity for GalR3. | >90-fold higher for GalR2 over GalR1 and >76-fold higher over GalR3. |
| Neuroprotective Model | Glutamate-induced excitotoxicity in primary hippocampal neurons.[1] | In vivo models of spatial memory and neurogenesis.[2][3][4] |
| Effective Concentration | 0.1-100 nM for antagonizing glutamate-induced nuclear alterations.[1] | 132 µg (intranasal administration in rats). |
| Observed Effects | - Reduced glutamate-induced morphological alterations (neurite loss, cell shrinkage).- Counteracted glutamate-induced c-Fos expression.- Dose-dependently antagonized glutamate-induced nuclear alterations. | - Improved object-in-place memory retrieval (co-administered with a Y1R agonist).- Increased proliferation of neuronal precursor cells (BrdU-IR profiles) in the dentate gyrus (co-administered with a Y1R agonist). |
| Signaling Pathway | Implied to act through GalR2-mediated signaling, which involves Akt and ERK activation. | Shown to act through GalR2, with effects blocked by the GalR2 antagonist M871. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of GalR2 agonist-mediated neuroprotection.
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This protocol is designed to assess the neuroprotective effects of GalR2 agonists against glutamate-induced cell death in primary neurons.
a. Cell Culture:
-
Isolate primary hippocampal or cortical neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate the dissociated neurons on poly-L-lysine-coated culture plates or coverslips.
-
Maintain the cultures in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Allow the neurons to mature for at least 7-10 days in vitro (DIV) before treatment.
b. Treatment:
-
Prepare stock solutions of the GalR2 agonist (e.g., this compound) and glutamate.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add the GalR2 agonist at various concentrations to the cultures and incubate for a predetermined period (e.g., 1-24 hours).
-
Introduce glutamate to the culture medium at a final concentration known to induce excitotoxicity (e.g., 20-100 µM) for a specified duration (e.g., 30 minutes to 1 hour).
-
After the glutamate incubation, wash the cells with fresh medium to remove glutamate and continue the incubation in the presence of the GalR2 agonist for 24-48 hours.
c. Assessment of Neuroprotection:
-
Cell Viability: Quantify cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is indicative of cell death.
-
Morphological Analysis: Fix the cells and perform immunocytochemistry for neuronal markers (e.g., MAP2 or NeuN) and a nuclear stain (e.g., Hoechst or DAPI). Assess neuronal morphology, neurite integrity, and nuclear condensation/fragmentation as indicators of apoptosis.
Western Blot for Akt and ERK Phosphorylation
This protocol is used to determine the activation of downstream signaling pathways following GalR2 stimulation.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., primary neurons or a suitable cell line expressing GalR2) and treat with the GalR2 agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
After treatment, place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
b. Electrophoresis and Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies for total Akt and total ERK.
References
- 1. The galanin-R2 agonist this compound reduces glutamate toxicity in primary neural hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal Delivery of Galanin 2 and Neuropeptide Y1 Agonists Enhanced Spatial Memory Performance and Neuronal Precursor Cells Proliferation in the Dorsal Hippocampus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y receptor 1 and galanin receptor 2 (NPY1R-GALR2) interactions in the dentate gyrus and their relevance for neurogenesis and cognition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
AR-M1896: A Comparative Analysis of its Cross-reactivity with Neuropeptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuropeptide receptor agonist AR-M1896, focusing on its cross-reactivity profile with other neuropeptide receptors. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for specific applications.
Summary of this compound Receptor Binding Affinity
This compound is a synthetic peptide analog of galanin, demonstrating high selectivity for the galanin receptor subtype 2 (GalR2).[1][2] Its binding affinity has been characterized across the three known galanin receptor subtypes (GalR1, GalR2, and GalR3). The following table summarizes the quantitative data on the binding affinity and functional activity of this compound.
| Receptor | Ligand | IC50 (nM) | Ki (nM) | Receptor Subtype Selectivity |
| GalR1 | This compound | 879[1] | - | ~500-fold lower affinity than for GalR2 |
| GalR2 | This compound | 1.76 | 88 | High affinity and functional activity |
| GalR3 | This compound | - | 271 | Moderate affinity |
-
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.
-
Ki: The inhibition constant for a drug; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
Currently, there is limited publicly available data on the cross-reactivity of this compound with other neuropeptide receptor families, such as the melanocortin receptors (MC3R, MC4R, MC5R). The existing research strongly indicates that this compound is a highly selective agonist for GalR2.
Experimental Protocols
The determination of receptor binding affinity and functional activity is crucial for characterizing the pharmacological profile of a compound like this compound. The following are generalized protocols for key experiments used in such evaluations.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for galanin receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with GalR1, GalR2, or GalR3).
-
Radioligand (e.g., [125I]-galanin).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity of a ligand by measuring its effect on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This is particularly relevant for G protein-coupled receptors (GPCRs) that couple to Gαi/o (inhibition of adenylyl cyclase) or Gαs (stimulation of adenylyl cyclase).
Objective: To determine if this compound activates Gαi/o-coupled galanin receptors (GalR1 and GalR3), leading to a decrease in cAMP levels.
Materials:
-
Cells expressing the receptor of interest (e.g., GalR1 or GalR3).
-
This compound at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 (half maximal effective concentration) for the inhibition of forskolin-stimulated cAMP production.
Visualizations
Experimental Workflow for Receptor Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of a test ligand.
Galanin Receptor Signaling Pathways
Caption: Simplified signaling pathways for galanin receptor subtypes.
References
A Comparative Guide: The Efficacy of AR-M1896 Versus Endogenous Galanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic galanin receptor agonist, AR-M1896, and the endogenous neuropeptide, galanin. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
Endogenous galanin is a widely expressed neuropeptide with a broad range of biological functions, mediated through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] This pleiotropic activity can present challenges in dissecting the specific roles of each receptor subtype. This compound, a synthetic peptide, offers a valuable tool for investigating the specific functions of the GALR2 subtype due to its high selectivity. This guide will delve into a detailed comparison of their binding affinities, functional efficacies, and the downstream signaling pathways they activate, supplemented with detailed experimental protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding and functional profiles of this compound and endogenous galanin.
Table 1: Comparative Binding Affinity of this compound and Endogenous Galanin at Galanin Receptors
| Ligand | Receptor Subtype | Binding Affinity (IC50/Ki) | Species | Reference |
| This compound | GALR1 | 879 nM (IC50) | Rat | [3][4] |
| GALR2 | 1.76 nM (IC50) | Rat | ||
| GALR3 | 271 nM (Ki) | Rat | ||
| Endogenous Galanin | GALR1 | High Affinity | - | |
| GALR2 | High Affinity | - | ||
| GALR3 | High Affinity | - |
Table 2: Comparative Functional Efficacy of this compound and Endogenous Galanin
| Ligand | Functional Assay | Receptor | Potency (EC50) | Cell Line | Reference |
| This compound | Inositol (B14025) Phosphate Accumulation | GALR2 | Not explicitly stated, but demonstrated agonist activity | CHO cells | |
| Endogenous Galanin | Inositol Phosphate Accumulation | GALR2 | 66.4 ± 13 nM | CHO cells stably expressing human GALR2 | |
| Calcium Mobilization | GALR2 | ~25 nM | PC12 cells stably expressing GALR2-EGFP |
Signaling Pathways
Endogenous galanin binding to its receptors initiates distinct downstream signaling cascades. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, GALR2, the primary target of this compound, predominantly couples to Gq/11 proteins. This activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors can then modulate a variety of cellular processes, including gene expression, cell proliferation, and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This protocol is adapted from standard methods for determining the binding affinity of ligands to GPCRs.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a galanin receptor.
Materials:
-
Cell membranes expressing the galanin receptor of interest (e.g., from transfected HEK293 cells).
-
Radioligand (e.g., [125I]-galanin).
-
Test compound (this compound) and unlabeled galanin (for non-specific binding).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled galanin.
-
In a 96-well plate, add binding buffer, the cell membrane preparation, and the test compound or unlabeled galanin.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plates.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled galanin) from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Phospholipase C (PLC) Activity Assay
This protocol outlines a common method for measuring the activation of Gq/11-coupled receptors by quantifying the accumulation of inositol phosphates.
Objective: To determine the concentration-response curve and EC50 value for a ligand (e.g., this compound or galanin) in activating PLC.
Materials:
-
Cells expressing the GALR2 receptor.
-
myo-[3H]inositol.
-
Labeling medium (e.g., inositol-free DMEM).
-
Stimulation buffer containing LiCl (e.g., 20 mM).
-
Test ligand (this compound or galanin).
-
Perchloric acid (PCA).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Seed cells in multi-well plates and allow them to attach.
-
Label the cells by incubating them with myo-[3H]inositol in labeling medium for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of the test ligand for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold PCA.
-
Neutralize the cell extracts.
-
Separate the total inositol phosphates from free [3H]inositol using anion-exchange chromatography with Dowex resin.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Plot the amount of [3H]inositol phosphates as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Neuroprotection and Pain Modulation Models
This compound has been utilized in various in vivo models to elucidate the role of GALR2 in neuroprotection and pain.
Neuroprotection Model (e.g., Glutamate (B1630785) Excitotoxicity):
-
Animal Model: Primary hippocampal cell cultures from neonatal rats or mice.
-
Procedure:
-
Establish primary hippocampal cultures.
-
Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 0.5 mM) for a short duration (e.g., 10 minutes).
-
Co-administer this compound at various concentrations (e.g., 0.1-100 nM) with the glutamate.
-
Assess cell viability and neuronal damage at different time points (e.g., 24 hours) using methods such as:
-
Morphological assessment (e.g., staining for β-tubulin and MAP-2).
-
Nuclear staining (e.g., Hoechst 33258) to identify apoptotic nuclei.
-
Measurement of markers of neuronal stress (e.g., c-Fos expression).
-
-
Pain Model (e.g., Neuropathic Pain):
-
Animal Model: Adult rats with induced neuropathic pain (e.g., Bennett model of chronic constriction injury).
-
Procedure:
-
Surgically induce neuropathic pain.
-
Administer this compound via intrathecal injection.
-
Assess pain behavior at various time points post-injection using methods such as:
-
Von Frey filaments to measure mechanical allodynia.
-
Acetone test to measure cold allodynia.
-
-
Compare the behavioral responses to vehicle-treated control animals.
-
Conclusion
This compound serves as a potent and selective tool for investigating the physiological and pathophysiological roles of the GALR2 receptor, offering a significant advantage over the non-selective endogenous ligand, galanin. Its high affinity and agonist activity at GALR2, coupled with its significantly lower affinity for GALR1, allow for the specific interrogation of GALR2-mediated signaling pathways and their downstream functional consequences. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of galanin signaling in health and disease.
References
Navigating the Galanin Receptor Landscape: A Comparative Guide to AR-M1896 and its Alternatives
For researchers, scientists, and drug development professionals investigating the complex roles of galanin and its receptors, the choice of pharmacological tools is paramount. This guide provides a critical comparison of AR-M1896, a widely used galanin receptor ligand, with other available alternatives. By presenting objective experimental data, detailed protocols, and clear visual aids, we aim to equip researchers with the necessary information to select the most appropriate compounds for their studies of GalR1, GalR2, and GalR3.
This compound has been a valuable tool in differentiating the functions of galanin receptor subtypes, primarily due to its selectivity for the GalR2 receptor. However, a nuanced understanding of its limitations is crucial for the accurate interpretation of experimental results. This guide delves into the binding and functional characteristics of this compound and places them in the context of other key galanin receptor ligands.
Performance Comparison of Galanin Receptor Ligands
The following tables summarize the binding affinities and functional potencies of this compound and other commonly used galanin receptor ligands. This quantitative data, compiled from various studies, highlights the selectivity profile of each compound.
Table 1: Binding Affinities (IC50/Ki in nM) of Galanin Receptor Ligands
| Compound | GalR1 | GalR2 | GalR3 | Reference |
| Galanin | ~1 | ~1-3 | High Affinity | [1][2] |
| This compound | 879 | 1.76 | 271 (Ki) | [3] |
| AR-M961 | High Affinity | High Affinity | - | [3] |
| M40 | 1.82 (Ki) | 5.1 (Ki) | - | |
| M871 | 420 (Ki) | 13.1 (Ki) | >10,000 |
Table 2: Functional Activity (EC50 in nM) of Galanin Receptor Ligands
| Compound | GalR1 | GalR2 | Reference |
| Galanin (1-11)-NH2 | 4,400 | High Potency | |
| This compound | Very Low Potency | High Potency |
Unveiling the Limitations of this compound
While this compound is a potent GalR2 agonist, its utility is constrained by several factors:
-
Lack of Absolute Selectivity: Although it displays a significantly higher affinity for GalR2 over GalR1, this compound also binds to GalR3 with moderate affinity. This cross-reactivity can confound results in systems where GalR3 is expressed.
-
Species-Specific Differences: The binding and functional characteristics of galanin ligands can vary across species, necessitating careful validation in the chosen experimental model.
-
Agonist Activity: As an agonist, this compound is suitable for studying the effects of GalR2 activation but cannot be used to investigate the consequences of receptor blockade.
These limitations underscore the importance of employing a range of pharmacological tools, including antagonists and ligands with different selectivity profiles, to dissect the precise roles of each galanin receptor subtype.
Alternative Ligands for Broader Insights
To overcome the limitations of this compound, researchers can turn to a panel of alternative ligands:
-
Galanin: The endogenous ligand, while non-selective, serves as a crucial positive control and benchmark for comparing the potencies of synthetic analogs.
-
AR-M961: This agonist binds with high affinity to both GalR1 and GalR2, making it useful for studying the combined effects of activating these two receptors.
-
M40: A non-selective galanin receptor antagonist, M40 is valuable for blocking the actions of endogenous galanin at both GalR1 and GalR2. It has been shown to antagonize the central effects of galanin, such as those on feeding and acetylcholine (B1216132) release.
-
M871: A selective GalR2 antagonist, M871 is a critical tool for investigating the effects of blocking this specific receptor subtype. Its selectivity for GalR2 over GalR1 is approximately 32-fold.
The strategic use of these compounds in parallel with this compound can provide a more comprehensive understanding of galanin receptor signaling in various physiological and pathological contexts.
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams illustrate key aspects of galanin receptor research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
